molecular formula C12H17NO2 B078283 Ethyl 4-(4-aminophenyl)butanoate CAS No. 15116-32-2

Ethyl 4-(4-aminophenyl)butanoate

Cat. No.: B078283
CAS No.: 15116-32-2
M. Wt: 207.27 g/mol
InChI Key: LQQLBFZHJXGMCR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone substituted with a 4-aminophenyl group at the γ-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its synthesis typically involves esterification of 4-(4-aminophenyl)butanoic acid with ethanol under acidic conditions, analogous to methods described for mthis compound (e.g., using thionyl chloride or sulfuric acid in methanol) . The amino group confers nucleophilic reactivity, making it valuable for further functionalization, such as in the preparation of benzimidazole derivatives or peptide conjugates.

Properties

CAS No.

15116-32-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(4-aminophenyl)butanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3

InChI Key

LQQLBFZHJXGMCR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N

Synonyms

ETHYL 4-(4-AMINOPHENYL)BUTANOATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly influences the compound's reactivity, solubility, and applications. Below is a comparative analysis of Ethyl 4-(4-aminophenyl)butanoate and its analogs:

Table 1: Key Properties of this compound and Analogous Compounds
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-NH₂ C₁₂H₁₅NO₂ 221.26 Nucleophilic reactivity; pharmaceutical intermediate
Ethyl 4-(4-bromophenyl)butanoate 4-Br C₁₂H₁₅BrO₂ 271.15 Electrophilic halogen for cross-coupling
Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) 3,4-di-OH C₁₁H₁₄O₄ 210.23 Antioxidant potential; polar solubility
Ethyl 4-(4-(tert-butyl)phenyl)butanoate 4-(tert-butyl) C₁₆H₂₂O₂ 246.34 Bulky substituent for steric hindrance
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) 4-acetamido, 2,2-di-F, 4-acetyl C₁₇H₂₀F₂N₂O₄ 328.35 Fluorinated bioactive candidate
Ethyl 4-[ethyl(phenyl)amino]butanoate 4-(ethyl(phenyl)amino) C₁₄H₂₁NO₂ 235.33 Amine-functionalized for polymer synthesis
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the bromo substituent (Br) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorinated Derivatives : Compounds like 13 () exhibit increased metabolic stability due to fluorine atoms, making them candidates for drug development .

Research Findings and Trends

  • Reactivity Trends: Amino-substituted esters exhibit faster reaction rates in nucleophilic substitutions compared to brominated analogs .
  • Solubility : Polar substituents (e.g., -OH in D2 ) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility .

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